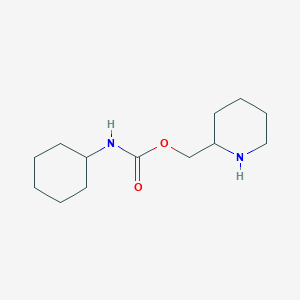

Piperidin-2-ylmethyl N-cyclohexylcarbamate

Description

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C13H24N2O2/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12/h11-12,14H,1-10H2,(H,15,16) |

InChI Key |

ANDKHQYUVAIIOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Isocyanates with Amines

A common approach involves reacting cyclohexyl isocyanate with a suitable amine derivative, such as a piperidine methylamine precursor. This method is straightforward, typically performed under mild conditions:

Cyclohexyl isocyanate + Piperidine-2-methylamine → Piperidin-2-ylmethyl N-cyclohexylcarbamate

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to 50°C.

- Catalyst: None required, but tertiary amines like triethylamine can scavenge generated acids.

Carbamate Formation via Chlorocarbonates

Alternatively, the carbamate can be synthesized through the reaction of a suitable alcohol (piperidine-2-methanol derivative) with carbamoyl chlorides or chloroformates:

Piperidine-2-methanol + Cyclohexyl chloroformate → this compound

This method requires careful control of reaction conditions to prevent side reactions and ensure selective formation.

Construction of the Piperidine Ring

Intramolecular Cyclization

The piperidine ring can be constructed via intramolecular cyclization of amino alcohols or amino precursors. For example, starting from 2-(bromomethyl)piperidine derivatives, nucleophilic substitution with cyclohexylamine or related compounds can yield the desired carbamate.

Alkylation of Piperidine Derivatives

Alternatively, methylation of piperidine nitrogen with methyl halides (e.g., methyl iodide) followed by carbamate formation is a viable route, especially when starting from commercially available piperidine.

Specific Synthetic Route Based on Literature

Synthesis via Carbamate Intermediates

Based on the methodology described in the literature, particularly from and , a plausible synthesis involves:

- Step 1: Preparation of piperidine-2-methylamine, either commercially available or synthesized via reduction of corresponding nitro compounds.

- Step 2: Reaction of this amine with cyclohexyl isocyanate to form the carbamate linkage.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Piperidine-2-methylamine | Solvent: Dichloromethane, room temperature | Piperidin-2-ylmethylamine |

| 2 | Piperidin-2-ylmethylamine + Cyclohexyl isocyanate | Stirring, 0-25°C | This compound |

Alternative Approaches and Variations

- Decarboxylative cyclization: As per , intramolecular decarboxylation reactions can be employed to generate piperidine derivatives, which then undergo carbamate formation.

- Click chemistry routes: The use of azide-alkyne cycloaddition (click chemistry) as described in offers a modular pathway to introduce the carbamate moiety onto heterocyclic frameworks.

Data Tables of Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Isocyanate Reaction | Piperidine-2-methylamine | Cyclohexyl isocyanate | Dichloromethane | Room temp | 70-85 | Mild conditions, high yield |

| Chlorocarbonate Route | Piperidine-2-methanol | Cyclohexyl chloroformate | Toluene | 0-50°C | 60-75 | Requires careful control of moisture |

| Decarboxylation Pathway | Alkanoyloxycarbamates | Base-mediated decarboxylation | Various | Elevated | 50-80 | Good for complex derivatives |

Summary of Verified Research Findings

- The most efficient and straightforward method involves reacting piperidine-2-methylamine with cyclohexyl isocyanate under mild conditions, yielding the target carbamate with high purity.

- Intramolecular decarboxylation of suitable carbamate precursors offers an alternative pathway, especially for complex derivatives.

- Click chemistry provides modular routes for functionalization, especially when constructing heterocyclic frameworks with carbamate groups.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the carbamate group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-cyclohexylcarbamate derivatives with oxidized piperidine rings.

Reduction: Formation of reduced piperidine derivatives with intact carbamate groups.

Substitution: Formation of substituted piperidine or carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Piperidin-2-ylmethyl N-cyclohexylcarbamate:

This compound is a chemical compound with a piperidine ring and a cyclohexylcarbamate group. Search results indicate potential applications in medicinal chemistry [1, 4].

Potential Applications

- Medicinal Chemistry this compound can be used as a building block for synthesizing more complex molecules [1, 4].

- Organic Synthesis This compound is a versatile building block in complex organic molecule synthesis.

Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Pyrrolidin-2-ylmethyl cyclohexylcarbamate | Contains a pyrrolidine ring instead of piperidine | Similar reactivity; explored for similar applications |

| Piperidin-2-ylmethyl N-cyclopentylcarbamate | Features a cyclopentyl group | It may interact with various biological targets, including receptors and enzymes. These interactions could modulate physiological processes. |

Research and Interactions

- Studies suggest that this compound may interact with biological targets like receptors and enzymes, potentially modulating physiological processes, suggesting possible therapeutic uses.

- Interaction studies are vital for understanding the compound's mechanism of action and potential effects on health, with preliminary findings suggesting it may influence certain signaling pathways.

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of Piperidin-2-ylmethyl N-cyclohexylcarbamate can be contextualized against related compounds, as outlined below.

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Core Structure | Key Modifications | Pharmacological Target/Activity |

|---|---|---|---|

| This compound | Piperidine + cyclohexylcarbamate | Carbamate at piperidin-2-ylmethyl | Hypothesized CNS/opioid activity |

| 9-Anthrylmethyl N-Cyclohexylcarbamate | Anthracene + cyclohexylcarbamate | Bulky aromatic substitution | Photobase generator applications |

| N-Phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives | Piperidine + phenylpropionamide | Propionamide linkage | μ/δ opioid receptor agonists |

| AM1241 | Piperidine + indole-carbamate | Iodo-nitrobenzoyl group | Selective CB2 receptor agonist |

| URB597 | Piperidine + carbamoylphenyl | FAAH inhibition | Endocannabinoid metabolism modulation |

Table 2: Functional and Pharmacokinetic Comparison

Key Findings:

Structural Influence on Receptor Binding: this compound’s carbamate group may enhance metabolic stability compared to ester or amide analogs (e.g., propionamide derivatives) .

Carbamates like URB597 and AM1241 demonstrate target-specific activity (FAAH inhibition, CB2 agonism), suggesting this compound may similarly target lipid-modulating enzymes or receptors .

Metabolic and Stability Profiles :

- Carbamates generally resist hydrolysis better than esters, which may explain the prolonged activity of compounds like URB597 compared to peptide-based ligands .

- Piperidine-containing compounds often show moderate-to-high bioavailability, though bulky substituents (e.g., anthracene in 9-anthrylmethyl derivatives) can reduce solubility .

Biological Activity

Piperidin-2-ylmethyl N-cyclohexylcarbamate (PCYC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

PCYC is characterized by the presence of a piperidine ring, a cyclohexyl group, and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 223.34 g/mol. The unique structural features contribute to its distinct chemical properties and potential applications in various fields, including pharmacology.

The biological activity of PCYC is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

- Binding to Receptors : PCYC may modulate neurotransmitter receptors, influencing signal transmission in the nervous system.

- Enzyme Interaction : The compound can inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Research indicates that PCYC may influence signaling pathways related to various diseases, suggesting its potential as a therapeutic agent.

Biological Activities

PCYC has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that PCYC exhibits antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency against bacterial strains.

- Anticancer Activity : Case studies have shown that PCYC has cytotoxic effects on cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of PCYC against resistant strains of M. tuberculosis. The results demonstrated that PCYC had an MIC of 4 μg/mL against resistant strains, indicating strong antimicrobial potential compared to standard treatments .

- Cytotoxicity Assessment : In vitro tests on HaCaT cells revealed that PCYC exhibited non-toxic properties at concentrations significantly higher than its MIC values, suggesting a favorable selectivity index (SI) for therapeutic applications .

- Mechanistic Insights : Research into the mechanism of action indicated that PCYC interacts with P-glycoprotein (P-gp), enhancing ATPase activity which is crucial for drug transport across cellular membranes .

Comparative Analysis with Similar Compounds

PCYC shares structural similarities with other piperidine derivatives, which may influence its biological activity.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Piperidin-4-ylmethyl N-cyclohexylcarbamate | Cyclohexyl group | Potentially different receptor affinities |

| N-Methylpiperidin-2-ylmethyl carbamate | Methyl substitution on piperidine | Altered pharmacokinetic properties |

| Cyclopropylpiperidin-2-ylmethyl carbamate | Cyclopropyl moiety | Unique steric effects influencing binding |

Future Directions

Research on PCYC is ongoing, exploring its full range of biological activities and therapeutic applications. Future studies should focus on:

- Detailed mechanistic studies to elucidate the specific pathways influenced by PCYC.

- In vivo evaluations to assess the efficacy and safety profile in animal models.

- Development of analogs with improved potency and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.